N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) is a potent cytotoxic agent derived from maytansine, a natural product isolated from the Ethiopian shrub Maytenus serrata. [, , ] DM4 belongs to the class of maytansinoids, which are known for their strong antimitotic activity. [] In scientific research, DM4 has gained prominence as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , ] ADCs are complex molecules that combine the targeting ability of antibodies with the cell-killing potential of cytotoxic agents, allowing for selective delivery of potent drugs to cancer cells. [, ] DM4, due to its high potency and ability to induce cell death at low concentrations, has been extensively studied and employed in the development of various ADCs for targeting different cancer types. [, , , , , , , , ]
Optimizing linker technology: Developing new linkers that can improve the stability, efficacy, and selectivity of DM4-containing ADCs. [, ]
Overcoming drug resistance: Investigating mechanisms of resistance to DM4 and developing strategies to overcome or prevent resistance in cancer cells. []
Combination therapies: Exploring the potential of combining DM4-containing ADCs with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance therapeutic efficacy. [, , ]
Developing novel ADCs: Expanding the application of DM4 as a payload for targeting new tumor-associated antigens and exploring its potential in treating other cancer types. []
DM4 is classified under the category of maytansinoids, which are derived from the natural product maytansine. Its chemical structure is characterized by a thiol moiety, which enhances its reactivity and efficacy in conjugation with antibodies. The compound's CAS Registry Number is 796073-69-3, and it is often synthesized for research and clinical applications involving targeted cancer therapies .
The synthesis of DM4 involves several key steps, typically starting from maytansinol, a precursor derived from the plant Maytenus. The general synthetic pathway includes the following stages:
These methods highlight the importance of controlling reaction conditions such as solvent choice, temperature, and purification techniques to achieve high yields and purity of DM4.
The molecular structure of DM4 can be described as follows:
The intricate structure contributes to its pharmacological properties, particularly its ability to bind to α/β-tubulin heterodimers, thereby inhibiting microtubule polymerization .
DM4 participates in several significant chemical reactions:
These reactions underscore DM4's role as a potent therapeutic agent in targeted cancer therapies.
The mechanism of action for DM4 primarily involves its interaction with microtubules:
This multifaceted mechanism highlights DM4's potential efficacy as an anticancer agent.
DM4 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its identity and purity during synthesis .
DM4 has several important applications in scientific research and clinical settings:
DM4 (Ravtansine) belongs to the maytansinoid class of microtubule-targeting agents that bind specifically to β-tubulin at a site distinct from classical vinca alkaloid binding domains. Structural crystallography studies reveal that DM4 binds at the "maytansine site" located at the interface between α- and β-tubulin heterodimers, proximal to the GTP-binding domain [10]. This site encompasses hydrophobic pockets formed by helices H3', H11, and H11', along with the T3-loop (residues 215-220) and T5-loop (residues 273-277) of β-tubulin [10]. The binding involves three critical interactions: (1) hydrogen bonding between the C3 ester carbonyl of DM4 and Asn228, (2) hydrophobic interactions between the methoxy group at C15 and Val236, and (3) π-stacking between the aromatic ring and Phe404 [10].
DM4 binding induces allosteric inhibition of tubulin polymerization by preventing the straightening of curved protofilaments required for microtubule assembly. At concentrations as low as 100 nM, DM4 suppresses microtubule dynamic instability by 73%—significantly higher than parent compound maytansine (45%) [2]. This occurs through preferential binding to microtubule plus-ends, where it reduces both growth velocity (by 58%) and shortening duration (by 42%) [2]. Unlike vinca alkaloids, DM4 binding does not induce spiral tubulin structures but instead promotes aberrant tubulin aggregation at concentrations ≥2 μM, observable via electron microscopy as amorphous aggregates lacking protofilament organization [2] [10].
Table 1: Tubulin Binding Parameters of DM4 vs. Reference Compounds
Parameter | DM4 | S-Me-DM4 | Maytansine | Vinblastine |
---|---|---|---|---|
Binding Site | Maytansine site | Maytansine site | Maytansine site | Vinca domain |
Tubulin KD (μM) | 0.10 ± 0.05 | 0.93 ± 0.2 | 0.86 ± 0.2 | 0.32 ± 0.1 |
Dynamic Instability Suppression (%) | 73 | 84 | 45 | 68 |
IC50 Polymerization (μM) | 0.008 | 0.021 | 0.006 | 0.018 |
Aggregate Formation Threshold | ≥2 μM | ≥2 μM | Not observed | ≥5 μM |
The bystander effect enables DM4 to exert cytotoxicity beyond antigen-expressing cells through transmembrane diffusion following intracellular release from antibody-drug conjugates (ADCs). This phenomenon is governed by DM4's moderate lipophilicity (LogP ≈ 3.2), which balances membrane permeability and intracellular retention [3] [7]. PAMPA permeability assays demonstrate that DM4 derivatives exhibit 2.3-fold greater membrane penetration than non-bystander payloads like MMAF [7]. Following lysosomal cleavage of ADC linkers, free DM4 diffuses through plasma membranes with kinetics following Fick's law of diffusion, reaching extracellular concentrations of 18-32 nM within 4 hours post-internalization [3].
In 3D tumor spheroids, DM4 penetrates 45-65 μm from antigen-positive cells, as quantified via γH2AX pharmacodynamic mapping—a marker of DNA damage secondary to cytoskeletal disruption [3] [7]. Computational modeling using Krogh cylinder frameworks predicts that this penetration distance delivers cytotoxic concentrations (IC90) to 5-7 cell layers beyond directly targeted cells [3]. Lipophilicity optimization is critical: excessive hydrophobicity (LogP >4) causes payload sequestration in membranes, while low LogP (<2) limits transmembrane diffusion. DM4's structural features—including the shielded thiol group and C3 ester—strike an optimal balance enabling 92% bystander killing efficacy in co-culture models at 10:1 antigen-negative:positive cell ratios [7].
Table 2: Bystander Effect Parameters of DM4 Payloads
Parameter | Value | Measurement Method |
---|---|---|
LogP | 3.2 ± 0.3 | PAMPA permeability |
Diffusion Coefficient | 4.7 × 10⁻⁷ cm²/s | Spheroid fluorescence recovery |
Effective Penetration Distance | 45-65 μm | γH2AX immunofluorescence |
Time to Peak Extracellular Concentration | 4-6 hours | LC-MS/MS quantification |
Bystander Killing Efficiency (10:1 Ag-:Ag+) | 92% | Co-culture viability assay |
The methylation pathway converts DM4 to its active metabolite S-methyl-DM4 (S-Me-DM4) via cytosolic thiol methyltransferases (e.g., TMT1A). This enzymatic process involves S-adenosylmethionine (SAM) as the methyl donor, transferring a CH₃⁺ group to DM4's free thiol moiety [4]. The reaction follows Michaelis-Menten kinetics with Km ≈ 18 μM and Vmax ≈ 4.2 nmol/min/mg protein [2]. S-Me-DM4 exhibits enhanced tubulin-binding affinity (KD = 0.93 μM) compared to DM4 (KD = 1.8 μM) due to the methyl group's steric stabilization of the C19-carbamate conformation critical for β-tubulin interaction [1] [10].
Metabolomic profiling reveals that >85% of intracellular DM4 undergoes methylation within 2 hours of ADC internalization [2] [4]. S-Me-DM4's biochemical stability (t½ = 9.2 hours in cytosol) enables sustained microtubule disruption, evidenced by prolonged mitotic arrest (>14 hours) at 10 nM concentrations [4]. Crucially, methylation prevents disulfide bond reformation with antibody carriers, trapping the payload in its bioactive form. Unlike DM1 metabolites, S-Me-DM4 forms distinctive tubulin aggregates visible via electron microscopy—helical structures measuring 25-30 nm in diameter that disrupt cytoskeletal architecture [2] [10].
Table 3: Metabolic Conversion of DM4 to S-Me-DM4
Parameter | DM4 | S-Me-DM4 | Change |
---|---|---|---|
Molecular Weight | 780.37 Da | 794.39 Da | +14.02 Da (CH₃) |
Tubulin KD | 1.8 μM | 0.93 μM | 48% reduction |
Intracellular Half-life | 2.1 h | 9.2 h | 4.4-fold increase |
Aggregate Morphology | Amorphous | Helical (25-30 nm) | Structural shift |
Metabolic Precursor | N/A | DM4 | Methylation |
DM4-based ADCs primarily enter cells via clathrin-mediated endocytosis (CME), which accounts for >70% of internalization for targets like HER2 and CD56 [5] [9]. CME involves AP2 adaptor complex recruitment, clathrin coat assembly (60-70 triskelia per vesicle), and dynamin-2-mediated scission producing 120-nm vesicles [9]. Alternative pathways include caveolin-mediated uptake (15-20%) and macropinocytosis (<10%), with trafficking kinetics varying significantly: CME delivers ADCs to lysosomes within 15 minutes, while caveolar routes take >45 minutes [5] [9].
Post-internalization, ADC-bearing vesicles undergo Rab5→Rab7-mediated maturation into lysosomes, where acidic pH (4.5-5.0) and proteases facilitate payload release [5]. Disulfide-linked DM4 ADCs (e.g., via SPDB linker) require reduction by lysosomal glutathione (GSH 1-5 mM) and proteolytic cleavage by cathepsin B, yielding unconjugated DM4 within 30 minutes [5] [9]. Thioether linkages (e.g., SMCC) undergo slower hydrolysis (t½ ≈ 2 hours). Released DM4 exits lysosomes via passive diffusion (90%) and P-glycoprotein transporters (10%), with cytosolic concentrations reaching 8-12 μM within 3 hours—300-fold above tubulin-binding IC50 [9]. Lysosomal escape efficiency correlates with linker design: disulfide linkages achieve 72% payload release versus 38% for thioethers [5].
Table 4: Trafficking Parameters for DM4-Linked ADCs
Parameter | Clathrin-Mediated | Caveolin-Mediated | Macropinocytosis |
---|---|---|---|
Internalization Share | 70-80% | 15-20% | 5-10% |
Vesicle Size | 100-120 nm | 60-80 nm | 500-3000 nm |
Time to Lysosome | 12-18 min | 45-60 min | >90 min |
Dynamin Dependence | Yes | Yes | No |
Dominant Rab GTPase | Rab5 | Rab7 | Rab34 |
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